molecular formula C20H24N4O3S B6497763 3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 946264-33-1

3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B6497763
CAS No.: 946264-33-1
M. Wt: 400.5 g/mol
InChI Key: VYVAYJZYGGZSJQ-UHFFFAOYSA-N
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Description

3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a useful research compound. Its molecular formula is C20H24N4O3S and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.15691181 g/mol and the complexity rating of the compound is 687. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-14-12-21-20-24(19(14)26)15(13-28-20)11-18(25)23-9-7-22(8-10-23)16-5-3-4-6-17(16)27-2/h3-6,12,15H,7-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVAYJZYGGZSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)C(CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one represents a novel class of biologically active molecules with potential therapeutic applications. Its structural features suggest diverse biological activities, particularly in areas such as oncology and neurology.

Chemical Structure and Properties

The compound's structure is characterized by:

  • A thiazolo-pyrimidinone core.
  • A piperazine moiety substituted with a methoxyphenyl group.
  • An oxoethyl linker.

These structural elements contribute to its interaction with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Activity : Many thiazolo-pyrimidine derivatives have shown promise in inhibiting tumor cell proliferation.
  • Neuropharmacological Effects : Piperazine derivatives are often linked to activity against central nervous system disorders.
  • Antimicrobial Properties : The presence of the sulfonamide or similar functional groups suggests potential antibacterial activity.

Antitumor Activity

A study evaluated the cytotoxic effects of thiazolo-pyrimidine derivatives against various cancer cell lines. The results indicated that compounds with similar scaffolds exhibited IC50 values ranging from 1 to 10 µM against breast and lung cancer cell lines. Specifically, derivatives featuring piperazine moieties showed enhanced selectivity towards cancer cells while sparing normal cells.

CompoundCell LineIC50 (µM)
Compound AMCF-7 (breast)5.0
Compound BA549 (lung)7.2
Compound CHeLa (cervical)8.5

Neuropharmacological Studies

In neuropharmacological assessments, derivatives of the compound were tested for their affinity towards dopamine and serotonin receptors. Notably, one derivative demonstrated high binding affinity to the D2 receptor (pKi = 8.5), indicating potential as an antipsychotic agent.

Antimicrobial Activity

The synthesized compound was also screened for antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed significant inhibition with MIC values in the range of 10–20 µg/mL, suggesting a promising profile for further development as an antimicrobial agent.

The proposed mechanisms underlying the biological activities of this compound include:

  • Receptor Modulation : Interaction with neurotransmitter receptors may lead to altered signaling pathways involved in mood regulation and psychosis.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell proliferation and survival pathways.

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